5-Methyl-4-quinazolone can be synthesized from various precursors, including anthranilic acid and urea or through microwave-assisted synthesis methods that enhance yield and reduce reaction time. It falls under the classification of nitrogen-containing heterocycles, specifically quinazolines and quinazolones, which are widely studied for their biological activities and synthetic versatility.
The synthesis of 5-methyl-4-quinazolone can be achieved through several methods:
The molecular structure of 5-methyl-4-quinazolone features a quinazolone core with a methyl group at the C-5 position. Its structural representation can be depicted as follows:
Key structural characteristics include:
5-Methyl-4-quinazolone participates in various chemical reactions that enhance its utility in synthetic chemistry:
The mechanism of action for compounds like 5-methyl-4-quinazolone often involves interaction with specific biological targets such as enzymes or receptors. For example:
The physical and chemical properties of 5-methyl-4-quinazolone are crucial for understanding its behavior in different environments:
5-Methyl-4-quinazolone has several notable applications in scientific research:
5-Methyl-4-quinazolone features a bicyclic framework comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. The methyl group at position 5 induces distinct electronic effects, altering electron density distribution across the heterocyclic system. This modification enhances the compound’s dipole moment (experimentally measured at ~2.2 D) compared to unsubstituted quinazolinones, influencing intermolecular interactions [3] [10].
A defining characteristic is its tautomeric equilibrium between the lactam (keto, 9a) and lactim (enol, 9b) forms (Figure 1). Nuclear magnetic resonance (NMR) and X-ray crystallographic studies confirm the keto form predominates in solid state and non-polar solvents due to extended conjugation stabilizing the carbonyl group. However, polar protic solvents shift equilibrium toward the enol tautomer, impacting reactivity in synthetic applications [6] [10]. The methyl group’s electron-donating properties further modulate this equilibrium by increasing electron density at N3, enhancing carbonyl polarization [4].
Table 1: Key Structural Parameters of 5-Methyl-4(3H)-quinazolinone
Parameter | Value/Characteristic | Method of Determination |
---|---|---|
Predominant Tautomer | 4-Keto (Lactam) | X-ray Crystallography |
C5-Methyl Influence | Increased electron density at N3 | Computational NMR |
Dipole Moment | ~2.2 D | Computational Modeling |
Bond Length C4=O | 1.23 Å | X-ray Diffraction |
The first reported synthesis of quinazolinone derivatives traces back to Griess (1869), who condensed anthranilic acid with cyanide in ethanol to form 2-ethoxy-4(3H)-quinazolinone [2] [9]. The classical Niementowski synthesis (1895) became the cornerstone for 4-quinazolinone preparation, involving thermal cyclization of anthranilic acid with formamide or acetamide derivatives [2] [4]. Early 20th-century adaptations by Morgan utilized phosphoryl trichloride (PCl₃) to facilitate condensation between N-acyl anthranilic acids and amines, enabling access to 2,3-disubstituted variants including early 5-methyl analogues [5] [7].
The introduction of the 5-methyl group represented a strategic advancement in the mid-20th century. Synthetic routes evolved to incorporate regioselective methylation:
The 5-methyl-4-quinazolone core qualifies as a "privileged scaffold" due to its versatile interactions with biological targets. The methyl group confers three key advantages:
Table 2: Bioactivity Profiles of 5-Methyl-4-quinazolinone Derivatives
Derivative Structure | Biological Activity | Potency (IC₅₀/ MIC) | Source |
---|---|---|---|
5-Methyl-2-((4-methylpiperazin-1-yl)methyl)-[1,3]thiazolo[4,5-b]quinazoline | EGFR Kinase Inhibition | 82 nM | [3] |
6-Iodo-5-methyl-3-(4-sulfamoylbenzyl)quinazolin-4(3H)-one | Carbonic Anhydrase IX Inhibition | 6.3 nM | [1] |
5-Methyl-3-(4-chlorophenyl)-2-(thiophen-2-yl)quinazolin-4(3H)-one | Antibacterial vs. S. aureus | MIC = 2 µg/mL | [1] [5] |
Antimicrobial Applications: Derivatives halogenated at C6/C8 positions (e.g., 6,8-diiodo-5-methyl) demonstrate enhanced penetration through bacterial cell walls, exhibiting MIC values of 1.5-4 µg/mL against Gram-positive pathogens including MRSA [1]. The methyl group synergizes with halogens by reducing compound ionization at physiological pH, maintaining membrane diffusion capacity [4].
Kinase Inhibition: In oncology, 5-methyl analogues form critical components of EGFR/HER2 inhibitors like lapatinib. The methyl group’s role includes:
Figure 2: Optimization Pathways for 5-Methyl-4-quinazolinone Core
Core Scaffold → 5-Methyl Derivative → Optimized Drug Candidates │ │ ├─ Lipophilicity: → Lapatinib (Log P = 3.9) ├─ Metabolic Stability: → Erlotinib metabolite resistance └─ Target Affinity: → Gefitinib (EGFR Kd = 2.4 nM)
The scaffold’s adaptability enables molecular editing at N1, C2, N3, and the benzene ring, generating structurally diverse libraries while retaining favorable pharmacokinetic properties. Computational studies confirm the 5-methyl group contributes -1.2 kcal/mol to binding free energy in dihydrofolate reductase inhibition, validating its inclusion in antifolate antimicrobial design [4] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1